Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate
Overview
Description
Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyphenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Hydroxylation: The phenyl ring is hydroxylated using a suitable hydroxylating agent like hydrogen peroxide or a peracid.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid, followed by substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Trifluoroacetic acid, hydrochloric acid
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amino group, which can then interact with enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate can be compared with similar compounds such as:
Methyl 2-amino-3-(3-hydroxyphenyl)propanoate: Lacks the Boc protection, making it more reactive but less stable.
Methyl 2-(tert-butoxycarbonylamino)-3-phenylpropanoate: Lacks the hydroxy group, reducing its potential for hydrogen bonding and interactions.
Methyl 2-(tert-butoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate: The hydroxy group is in a different position, affecting its reactivity and interactions.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and applications.
Properties
IUPAC Name |
methyl 3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-6-5-7-11(17)8-10/h5-8,12,17H,9H2,1-4H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOXVYSIGXFFRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159692 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-hydroxyphenylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201159692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
282100-79-2 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-hydroxyphenylalanine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=282100-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-hydroxyphenylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201159692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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